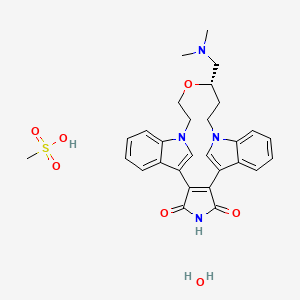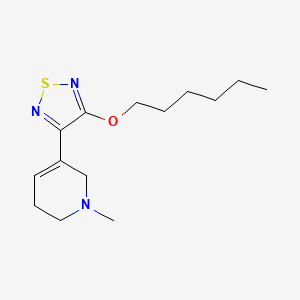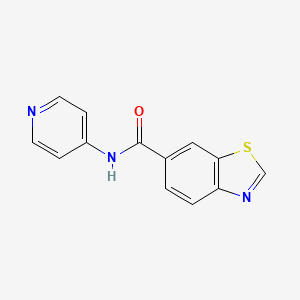
N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide, also known as PBC, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. PBC is a heterocyclic compound that contains both pyridine and benzothiazole rings. It has a molecular weight of 269.32 g/mol and a melting point of 234-236°C.
Applications De Recherche Scientifique
Synthesis and Reactivity
Synthesis and Diuretic Activity : A study by Yar and Ansari (2009) on biphenyl benzothiazole-2-carboxamide derivatives, closely related to N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide, demonstrated promising diuretic activity in vivo for certain compounds in this series, underscoring the potential pharmaceutical applications of such compounds (Yar & Ansari, 2009).
Complexation and Structural Character : Research by Kobayashi et al. (2019) investigated the complexation properties of N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide with trivalent lanthanides, highlighting the importance of such compounds in the study of metal-ligand interactions (Kobayashi et al., 2019).
Pharmacological Potential
Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives with potential antimicrobial properties. This research indicates the potential of N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide derivatives in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antipsychotic Agents : Norman et al. (1996) explored heterocyclic carboxamides as potential antipsychotic agents, demonstrating the potential use of such compounds in treating psychiatric disorders (Norman et al., 1996).
Molecular Docking and Synthesis
Molecular Docking Studies : Sribalan et al. (2016) conducted molecular docking analysis with cyclooxygenase enzyme for new pyridine-4-yl derivatives, showing the relevance of such compounds in understanding enzyme interactions (Sribalan et al., 2016).
Synthesis and Biological Activity : Senthilkumar, Umarani, and Satheesh (2021) synthesized a new organic compound related to N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide, which was characterized and evaluated for antibacterial, antifungal, and anticancer activities, indicating the compound's diverse biological potential (Senthilkumar, Umarani, & Satheesh, 2021).
Zinc, Magnesium, and Calcium Complexation
- Complexation by Diphosphonic Acids : A study by Matczak-Jon et al. (2010) on the complexation of zinc(II), magnesium(II), and calcium(II) by pyridin-2-yl derivatives, related to the compound , provided insights into metal-ion binding properties (Matczak-Jon et al., 2010).
Propriétés
Numéro CAS |
1017108-87-0 |
|---|---|
Nom du produit |
N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide |
Formule moléculaire |
C13H9N3OS |
Poids moléculaire |
255.3 g/mol |
Nom IUPAC |
N-pyridin-4-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C13H9N3OS/c17-13(16-10-3-5-14-6-4-10)9-1-2-11-12(7-9)18-8-15-11/h1-8H,(H,14,16,17) |
Clé InChI |
WYOAQOULVFOBAD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)SC=N2 |
SMILES canonique |
C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)SC=N2 |
Solubilité |
35.6 [ug/mL] |
Synonymes |
N-(Pyridin-4-yl)benzo[d]thiazole-6-carboxamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide](/img/structure/B1663060.png)

![4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline](/img/structure/B1663067.png)
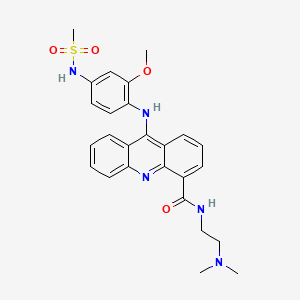
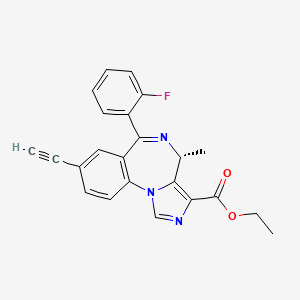
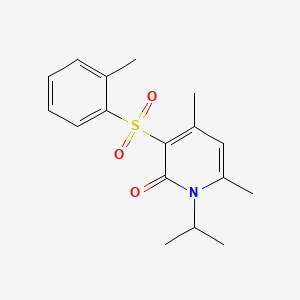
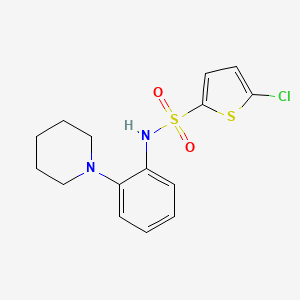
![6-[[1-[3-(2-methylquinolin-5-yl)oxypropyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1663073.png)
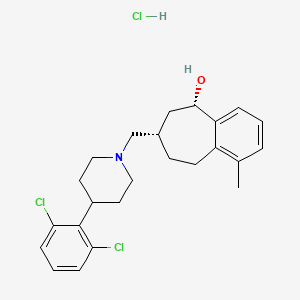
![2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One](/img/structure/B1663075.png)
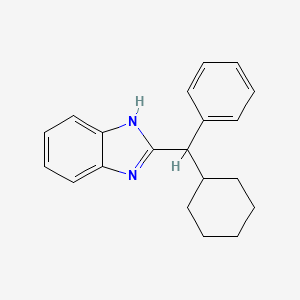
![(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B1663079.png)
